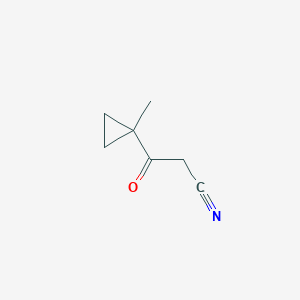![molecular formula C9H5F3N2O2 B1356684 3-(Trifluoromethyl)imidazo[1,5-a]pyridine-1-carboxylic acid CAS No. 120221-68-3](/img/structure/B1356684.png)
3-(Trifluoromethyl)imidazo[1,5-a]pyridine-1-carboxylic acid
Overview
Description
3-(Trifluoromethyl)imidazo[1,5-a]pyridine-1-carboxylic acid is a heterocyclic compound characterized by the presence of an imidazo[1,5-a]pyridine core substituted with a trifluoromethyl group at the 3-position and a carboxylic acid group at the 1-position.
Mechanism of Action
Target of Action
Compounds with similar structures have been reported to target the respiratory system .
Biochemical Pathways
Imidazo[1,5-a]pyridine derivatives have been associated with various biochemical reactions, including oxidative cyclization .
Result of Action
Compounds with similar structures have shown antibacterial activity .
Biochemical Analysis
Biochemical Properties
3-(Trifluoromethyl)imidazo[1,5-a]pyridine-1-carboxylic acid plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been shown to interact with enzymes involved in oxidative cyclization and transannulation reactions . These interactions are primarily mediated through the compound’s trifluoromethyl group, which can form strong hydrogen bonds and electrostatic interactions with active sites of enzymes. Additionally, the imidazo[1,5-a]pyridine scaffold provides a stable framework that enhances the compound’s binding affinity and specificity .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been found to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been used as a fluorescent probe to study membrane dynamics, hydration, and fluidity in liposome models . The compound’s ability to intercalate into lipid bilayers and alter membrane properties suggests its potential impact on cell signaling and metabolic pathways.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. The compound’s trifluoromethyl group is particularly important for its binding interactions, as it can form strong hydrogen bonds and electrostatic interactions with target molecules . Additionally, the imidazo[1,5-a]pyridine scaffold provides a stable framework that enhances the compound’s binding affinity and specificity . These interactions can result in changes in gene expression and cellular function.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound over time are critical factors in its biochemical applications. Studies have shown that the compound is relatively stable under laboratory conditions, with minimal degradation observed over extended periods . Long-term exposure to the compound can lead to changes in cellular function, including alterations in membrane properties and metabolic pathways . These temporal effects highlight the importance of monitoring the compound’s stability and degradation in experimental settings.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have demonstrated that low doses of the compound can have beneficial effects, such as enhancing membrane properties and metabolic pathways . High doses can lead to toxic or adverse effects, including disruptions in cellular function and metabolic processes . These findings underscore the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, including oxidative cyclization and transannulation reactions . The compound interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. These interactions can result in changes in cellular metabolism and function, highlighting the compound’s potential as a metabolic modulator .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound’s trifluoromethyl group and imidazo[1,5-a]pyridine scaffold play crucial roles in its localization and accumulation within cells . These properties enable the compound to target specific cellular compartments and exert its biochemical effects.
Subcellular Localization
The subcellular localization of this compound is influenced by its targeting signals and post-translational modifications . The compound can be directed to specific compartments or organelles, where it can interact with target biomolecules and exert its effects . These interactions can result in changes in cellular function and metabolism, highlighting the importance of understanding the compound’s subcellular localization in biochemical research.
Preparation Methods
The synthesis of 3-(Trifluoromethyl)imidazo[1,5-a]pyridine-1-carboxylic acid can be achieved through several synthetic routes. Common methods include:
Cyclocondensation Reactions: This involves the cyclocondensation of appropriate precursors under specific conditions to form the imidazo[1,5-a]pyridine core.
Cycloaddition Reactions: These reactions involve the addition of multiple reactants to form the desired heterocyclic structure.
Oxidative Cyclization: This method involves the oxidation of suitable starting materials to form the imidazo[1,5-a]pyridine ring system.
Transannulation Reactions: These reactions involve the rearrangement of existing ring systems to form the imidazo[1,5-a]pyridine core.
Industrial production methods typically involve optimizing these synthetic routes to achieve high yields and purity, often using catalysts and specific reaction conditions to enhance efficiency .
Chemical Reactions Analysis
3-(Trifluoromethyl)imidazo[1,5-a]pyridine-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
3-(Trifluoromethyl)imidazo[1,5-a]pyridine-1-carboxylic acid has a wide range of scientific research applications:
Comparison with Similar Compounds
3-(Trifluoromethyl)imidazo[1,5-a]pyridine-1-carboxylic acid can be compared with other similar compounds, such as:
3-(Trifluoromethyl)imidazo[1,5-a]pyrazine: This compound has a similar core structure but with a pyrazine ring instead of a pyridine ring, leading to different electronic and steric properties.
Imidazo[1,2-a]pyridines: These compounds have a similar imidazo core but differ in the position of the nitrogen atoms, affecting their chemical reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct electronic and steric properties, making it valuable for various applications .
Properties
IUPAC Name |
3-(trifluoromethyl)imidazo[1,5-a]pyridine-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F3N2O2/c10-9(11,12)8-13-6(7(15)16)5-3-1-2-4-14(5)8/h1-4H,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSRQRDWXNRRZMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C(N2C=C1)C(F)(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901189460 | |
| Record name | 3-(Trifluoromethyl)imidazo[1,5-a]pyridine-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901189460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
120221-68-3 | |
| Record name | 3-(Trifluoromethyl)imidazo[1,5-a]pyridine-1-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=120221-68-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(Trifluoromethyl)imidazo[1,5-a]pyridine-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901189460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(trifluoromethyl)imidazo[1,5-a]pyridine-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,4-Dioxaspiro[4.4]nonane-6-carboxylic acid](/img/structure/B1356602.png)



![4-[Butyl(methyl)amino]benzaldehyde](/img/structure/B1356609.png)


![10-Oxopentacyclo[5.3.0.0^{2,5}.0^{3,9}.0^{4,8}]decane-3-carboxylic acid](/img/structure/B1356616.png)






